Boc-Orn(Alloc)-OH

Übersicht

Beschreibung

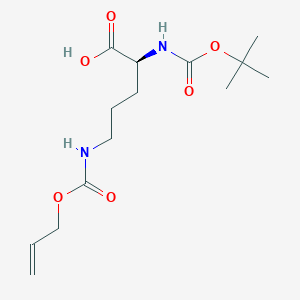

tert-Butoxycarbonyl-L-ornithine-allyloxycarbonyl: , commonly referred to as Boc-Orn(Alloc)-OH , is a derivative of the amino acid ornithine. This compound is widely used in peptide synthesis due to its ability to protect both the amino and carboxyl groups during chemical reactions. The protective groups, tert-butoxycarbonyl and allyloxycarbonyl, ensure that the amino and carboxyl groups remain intact until they are needed for further reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

tert-Butoxycarbonyl Protection: The amino group of ornithine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like tetrahydrofuran at room temperature.

Allyloxycarbonyl Protection: The carboxyl group is protected using allyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction is also carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: The industrial production of tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control of reaction conditions and efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl undergoes deprotection reactions to remove the protective groups. The tert-butoxycarbonyl group is removed using trifluoroacetic acid, while the allyloxycarbonyl group is removed using palladium catalysts.

Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid for tert-butoxycarbonyl removal and palladium catalysts for allyloxycarbonyl removal.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide and coupling agents like hydroxybenzotriazole.

Major Products:

Deprotected Ornithine: After deprotection, the major product is free ornithine.

Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl is widely used in the synthesis of peptides, which are essential for studying protein structure and function.

Biology:

Protein Engineering: The compound is used in the design and synthesis of novel proteins with specific functions.

Medicine:

Drug Development: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl is used in the development of peptide-based drugs, which have therapeutic potential for various diseases.

Industry:

Biotechnology: The compound is used in the production of biopharmaceuticals and other biotechnology products.

Wirkmechanismus

Protective Groups:

tert-Butoxycarbonyl Group: Protects the amino group by forming a stable carbamate linkage, which can be removed under acidic conditions.

Allyloxycarbonyl Group: Protects the carboxyl group by forming a stable ester linkage, which can be removed using palladium catalysts.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl is involved in the pathways of peptide synthesis, where it acts as a building block for the formation of peptide bonds.

Vergleich Mit ähnlichen Verbindungen

tert-Butoxycarbonyl-L-lysine-allyloxycarbonyl: Similar to tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl but with lysine instead of ornithine.

tert-Butoxycarbonyl-L-arginine-allyloxycarbonyl: Similar to tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl but with arginine instead of ornithine.

Uniqueness:

Specificity: tert-butoxycarbonyl-L-ornithine-allyloxycarbonyl is unique due to its specific protective groups, which provide stability and ease of removal during peptide synthesis.

Versatility: The compound’s dual protective groups make it versatile for various synthetic applications.

Biologische Aktivität

Boc-Orn(Alloc)-OH, or Boc-protected Ornithine with Alloc (allyloxycarbonyl) protection , is a compound utilized primarily in peptide synthesis. Its biological activity can be assessed through various mechanisms, including its role in antimicrobial properties, antioxidant activities, and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is an amino acid derivative that serves as a building block in peptide synthesis. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines, while the Alloc group is used to protect the amino group during specific reactions. The compound's structure allows for further functionalization and incorporation into larger peptide chains.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on lipopeptides derived from Ornithine suggest that modifications at the C-terminus can enhance antibacterial activity without increasing hemolytic effects. The following table summarizes findings related to the antimicrobial efficacy of various derivatives:

| Compound | Antimicrobial Activity (MIC µg/mL) | Hemolytic Activity (%) |

|---|---|---|

| This compound | 16-32 (varies by strain) | <5 |

| LB-NH2 | 8 | 3 |

| LL-NH2 | 16 | 2 |

These results indicate that this compound and its derivatives maintain low hemolytic activity while exhibiting effective antibacterial properties, suggesting a specific mechanism of action rather than a general detergent effect .

2. Antioxidant Activity

The antioxidant capacity of this compound has not been directly studied; however, related compounds have shown promising results in scavenging free radicals. For example, derivatives with similar structures demonstrated IC50 values comparable to standard antioxidants like vitamin C. The following table highlights the antioxidant activities of related compounds:

| Compound | IC50 (µM) | Comparison to Vitamin C (IC50 = 22.50 µM) |

|---|---|---|

| CA1-7 | 57.99 | Moderate |

| CA1-c | 45.00 | Better |

| CA1-j | 60.00 | Comparable |

While specific data on this compound is limited, these findings suggest that modifications to the Ornithine structure may enhance antioxidant properties .

Case Studies

Case Study 1: Synthesis and Testing of Peptide Derivatives

In one study, researchers synthesized a series of peptides incorporating this compound and evaluated their biological activities against various bacterial strains. The study revealed that peptides containing this compound exhibited enhanced antibacterial effects compared to unmodified peptides. The mechanism was hypothesized to involve disruption of bacterial membrane integrity .

Case Study 2: Structural Modifications and Biological Implications

Another investigation focused on structural modifications of lipopeptides derived from Ornithine, highlighting how alterations at specific positions could significantly impact biological activity. The study concluded that certain modifications led to improved antimicrobial efficacy while maintaining low toxicity profiles .

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIUYHBPBBOKMJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373162 | |

| Record name | Boc-Orn(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171820-74-9 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171820-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Orn(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.